4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
Description
This compound is a halogenated heterocyclic hydrazone featuring a pyrrole core substituted with a 2,4-dichlorobenzoyl group at position 4 and a methyl group at position 1. The hydrazone moiety is linked to a 3-chloro-5-(trifluoromethyl)pyridinyl group.
Properties
IUPAC Name |
[5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F3N4O/c1-29-9-10(17(30)14-3-2-12(20)6-15(14)21)4-13(29)8-27-28-18-16(22)5-11(7-26-18)19(23,24)25/h2-9H,1H3,(H,26,28)/b27-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDMVYNBJLCAW-FLUNURKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Chemical Formula : C₁₃H₉Cl₂N₃O
- CAS Number : 477852-81-6
- Molecular Weight : 292.14 g/mol
- Melting Point : 132–134 °C
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and interactions with specific biological targets.
Inhibition Studies
Inhibition studies have focused on the compound's ability to affect enzyme activity linked to cancer and other diseases:
- Protein Kinase Inhibition : The compound may interact with kinases such as CDK2 and Abl, which are critical in cell cycle regulation and oncogenesis. However, further research is needed to confirm these interactions and their biological implications.
Case Studies and Research Findings
A review of literature reveals several relevant studies that provide insights into the biological activity of pyrrole derivatives:
- Study on Pyrrole Derivatives :
- Protein Kinase Activity :
- Biological Testing :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₉Cl₂N₃O |
| Molecular Weight | 292.14 g/mol |
| Melting Point | 132–134 °C |
| CAS Number | 477852-81-6 |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Limited data; requires further research |
| Protein Kinase Inhibition | Potential interactions noted; needs validation |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that hydrazones can inhibit the growth of A549 lung cancer cells, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) of these compounds has been explored to enhance their efficacy against various cancer types .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrrole derivatives have been investigated for their ability to combat bacterial and fungal infections. Preliminary studies indicate that modifications to the pyrrole ring can enhance the antimicrobial efficacy of such compounds, making them promising candidates for developing new antibiotics .
Agricultural Applications
Pesticidal Activity
Due to its chemical structure, 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone may serve as a pesticide or herbicide. Compounds with similar structures have shown effectiveness in controlling pest populations in agricultural settings. The chlorinated aromatic groups are particularly noted for their biological activity against various pests .
Plant Growth Regulation
Certain pyrrole derivatives have been studied for their role as plant growth regulators. The ability of these compounds to modulate plant growth responses could be beneficial in enhancing crop yields and resilience against environmental stressors.
Materials Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with specific properties. Its reactive functional groups allow it to serve as a monomer or cross-linking agent in polymerization reactions. Research into the synthesis of polymers incorporating pyrrole derivatives has shown promising results in creating materials with enhanced mechanical properties and thermal stability .
Sensors and Electronics
Due to its electronic properties, there is potential for using this compound in the development of sensors or electronic devices. Pyrrole-based materials have been explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Properties
*Estimates based on structural analogs and computational tools.
Key Observations:
Halogenation and Bioactivity: The target compound’s dichlorobenzoyl and trifluoromethylpyridinyl groups are structurally analogous to fipronil and ethiprole, which are known insecticides. Halogens (Cl, F) enhance lipophilicity and receptor binding, while CF3 groups improve metabolic stability .
Hydrazone vs. Sulfinyl/Sulfone Groups :
Unlike fipronil’s sulfone group or ethiprole’s sulfinyl group, the target compound’s hydrazone linkage may confer different reactivity or degradation pathways. Hydrazones are prone to hydrolysis but can act as prodrugs or chelators in medicinal chemistry.
Core Heterocycle Differences :
The pyrrole-hydrazone core contrasts with pyrazole-based insecticides. Pyrroles are less common in agrochemicals but are explored in pharmaceuticals for their electron-rich aromatic systems, which may interact with biological targets via π-π stacking .
Notes:
- The target compound’s synthesis likely follows hydrazone formation protocols, as seen in pyrazoline derivatives , but requires precise control of substituent positions.
- Stability issues (e.g., hydrolysis of hydrazones) may limit its environmental persistence compared to fipronil, which has a robust sulfone group .
Q & A
Q. What are the standard synthetic protocols for preparing this hydrazone derivative, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step condensation reactions. For example, hydrazone formation often requires reacting a carbonyl compound (e.g., pyrrole-2-carbaldehyde derivative) with a substituted hydrazine under controlled pH and temperature. Evidence from analogous syntheses highlights the use of inert atmospheres, stoichiometric ratios of reagents (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate), and room-temperature stirring in polar aprotic solvents like DMF with K2CO3 as a base to deprotonate intermediates . Purification via recrystallization or chromatography is critical to isolate the product from byproducts like unreacted starting materials or dimerized species .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the hydrazone linkage (N–H proton at δ 9–11 ppm) and aromatic substitution patterns. Infrared (IR) spectroscopy can validate the carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) is required to verify the molecular formula, especially given the presence of chlorine and trifluoromethyl groups, which complicate isotopic patterns .
Q. What are the recommended storage conditions to ensure compound stability?
This compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the hydrazone bond or degradation of the trifluoromethyl group. Stability tests on similar hydrazones indicate sensitivity to moisture and UV light, necessitating dark storage conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis, and what statistical methods are applicable?
Design of Experiments (DoE) methodologies, such as response surface modeling, are critical for identifying optimal reagent ratios, temperature, and solvent systems. For example, demonstrates the use of DoE in flow-chemistry systems to maximize yields in diazomethane syntheses, which can be adapted for continuous-flow hydrazone formation. Key parameters include residence time, mixing efficiency, and pressure .
Q. How can computational chemistry aid in predicting the biological activity or photophysical properties of this compound?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the dichlorobenzoyl and trifluoromethyl groups on the hydrazone’s reactivity. Molecular docking studies may predict binding affinities to biological targets (e.g., enzymes or receptors), while time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra for applications in fluorescence-based assays .
Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound?
Contradictions often arise from polymorphism or solvent inclusion in crystallography. For example, highlights cases where hydrazones exhibit varying melting points due to different crystalline forms. Researchers should cross-validate results using single-crystal X-ray diffraction, powder XRD, and dynamic vapor sorption (DVS) to assess lattice stability .
Q. How can impurities or byproducts from the synthesis be systematically identified and quantified?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or LC-MS/MS is recommended for impurity profiling. For instance, notes that oxadiazole-thiol intermediates may form disulfide byproducts during alkylation steps, which require gradient elution protocols for separation .
Methodological Guidance
Q. What protocols are recommended for evaluating the compound’s potential pharmacological activity in vitro?
Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling using cell lines. For hydrazones, emphasizes the importance of solubility testing in DMSO/PBS mixtures to ensure bioassay compatibility. Dose-response curves (IC50/EC50) and selectivity indices against related targets are critical .
Q. How should researchers address discrepancies in reaction yields reported across literature sources?
Systematic replication studies under controlled conditions (e.g., humidity, oxygen levels) are essential. and show that minor variations in base strength (K2CO3 vs. NaOH) or solvent purity (DMF grade) can drastically alter yields. Reporting detailed experimental logs with raw data (e.g., TLC images, NMR spectra) enhances reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
